molecular formula C7H10F2O2 B594744 4,4-Difluoro-2-methoxycyclohexanone CAS No. 1232060-73-9

4,4-Difluoro-2-methoxycyclohexanone

Cat. No.: B594744
CAS No.: 1232060-73-9
M. Wt: 164.152
InChI Key: QVSTZWZQKNVRHW-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methoxycyclohexanone is a high-purity, fluorinated cyclic ketone designed for advanced research and development. This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry. Its distinct structure, featuring a ketone group and geminal difluoro substitution at the 4-position of a methoxy-cyclohexane ring, makes it a valuable scaffold for constructing complex molecules. The strategic incorporation of fluorine atoms is a common tactic in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Researchers can leverage this chemical in various transformations, including catalytic hydrogenation and oxidation reactions, to access key intermediates . It is particularly useful in the synthesis of chiral ketones and other carbonyl compounds, which are important building blocks in natural product synthesis and the development of pharmaceuticals and agrochemicals . As a reactant, it can be used to develop novel compounds for application testing, such as in the discovery of new acaricidal or pharmaceutical agents, where the structure-activity relationships of the cyclohexane skeleton are investigated . This product is intended for use in a laboratory setting only. This compound is strictly for research purposes and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6-4-7(8,9)3-2-5(6)10/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTZWZQKNVRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735083
Record name 4,4-Difluoro-2-methoxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232060-73-9
Record name 4,4-Difluoro-2-methoxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4,4 Difluoro 2 Methoxycyclohexanone

Impact of Geminal Difluorine Substitution on Carbonyl Reactivity

The two fluorine atoms at the C4 position of the cyclohexanone (B45756) ring are pivotal in defining the chemical character of the molecule. Their influence extends to the carbonyl group, modifying its reactivity towards various chemical transformations.

Electronic Effects on Electrophilicity and Nucleophilicity

The high electronegativity of fluorine atoms results in a strong inductive electron-withdrawing effect. In 4,4-Difluoro-2-methoxycyclohexanone, this effect is transmitted through the carbon framework to the carbonyl group. Consequently, the carbonyl carbon becomes more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity makes the ketone more susceptible to attack by nucleophiles. thieme-connect.de

Conversely, the nucleophilicity of the carbonyl oxygen is diminished. The electron-withdrawing nature of the geminal difluoro group reduces the electron density on the oxygen atom, making it a weaker Lewis base and less prone to protonation or coordination with electrophiles.

Steric and Stereoelectronic Influences on Reaction Pathways

The presence of the geminal difluoro group also introduces significant steric and stereoelectronic effects that can dictate the trajectory of incoming reagents. Stereoelectronic effects refer to the influence of orbital overlap on the transition state geometry and, consequently, on the reaction rate and stereochemical outcome.

In nucleophilic additions to cyclohexanones, the incoming nucleophile can approach the carbonyl group from either the axial or equatorial face. The presence of substituents on the ring can favor one approach over the other. For instance, in the reduction of substituted cyclohexanones, the stereochemistry of the resulting alcohol is influenced by factors like steric hindrance and orbital overlap. oup.compsu.edu While specific studies on this compound are not abundant, research on related α-fluoroketones suggests that conformational preferences, governed by stereoelectronic effects, can influence reactivity. beilstein-journals.orgnih.gov It has been proposed that reactive conformations where the C-F bond is orthogonal to the carbonyl group, allowing for good orbital overlap, can be disfavored, potentially leading to slightly lower reactivity than expected based solely on electronic arguments. beilstein-journals.orgnih.gov

Comprehensive Analysis of Carbonyl Group Transformations

The modified reactivity of the carbonyl group in this compound opens up a range of synthetic possibilities, from nucleophilic additions to functionalization at the α-carbon.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in α,α-difluoro ketones makes them excellent substrates for nucleophilic addition reactions. thieme-connect.de Various nucleophiles, including organometallic reagents and hydrides, are expected to add to the carbonyl group of this compound.

For example, the addition of difluoromethyl carbanion equivalents to ketones is a known method for synthesizing difluoromethylated alcohols. cas.cnnih.gov This type of reaction, when applied to this compound, would lead to the formation of tertiary alcohols with a difluoromethyl group.

The table below summarizes the expected outcomes of common nucleophilic addition reactions with this compound.

NucleophileReagent ExampleExpected Product
HydrideSodium borohydride (B1222165) (NaBH₄)4,4-Difluoro-2-methoxycyclohexanol
OrganolithiumMethyllithium (CH₃Li)1-Methyl-4,4-difluoro-2-methoxycyclohexanol
Grignard ReagentEthylmagnesium bromide (CH₃CH₂MgBr)1-Ethyl-4,4-difluoro-2-methoxycyclohexanol
CyanideSodium cyanide (NaCN)1-Cyano-4,4-difluoro-2-methoxycyclohexanol

α-Functionalization and Enolate Chemistry

The acidity of the α-protons in ketones allows for the formation of enolates, which are powerful nucleophiles in their own right. mnstate.edulibretexts.org In this compound, there are α-protons at the C3 and C5 positions. The presence of the electron-withdrawing difluoro group at C4 is expected to increase the acidity of the protons at C3 and C5, facilitating enolate formation.

However, the chemistry of enolates derived from α-halogenated ketones can be complex. Base-catalyzed halogenation of ketones often leads to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edulibretexts.org While this applies to α-halogenation, the principle of increased acidity due to the geminal difluoro group at the β-position (relative to the C3 and C5 protons) remains relevant.

The enolate of this compound can, in principle, react with various electrophiles, allowing for the introduction of functional groups at the α-positions.

The table below outlines potential α-functionalization reactions.

ElectrophileReagent ExampleExpected Product
Alkyl HalideMethyl iodide (CH₃I)3-Methyl-4,4-difluoro-2-methoxycyclohexanone and/or 5-Methyl-4,4-difluoro-2-methoxycyclohexanone
AldehydeBenzaldehyde (C₆H₅CHO)Aldol (B89426) addition product
HalogenBromine (Br₂)α-Brominated derivative

Reactivity Profiles of the Methoxy (B1213986) Group and its Derivatizations

The 2-methoxy group can exert both steric and electronic effects. oup.com In reductions of cyclohexanones, an axial methoxy group can exhibit steric hindrance similar to a methyl group. oup.com Furthermore, the oxygen of the methoxy group can participate in chelation with certain metal ions, influencing the stereochemical outcome of reactions like zinc borohydride reduction. oup.com

The methoxy group is generally stable under many reaction conditions. However, under strongly acidic conditions, it could potentially be cleaved to form a hydroxyl group. Derivatization of this potential hydroxyl group could open further avenues for functionalization.

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism is a systematic process that aims to understand the step-by-step molecular transformations that occur as reactants are converted into products. uq.edu.au This involves identifying all intermediates, transition states, and the sequence in which bonds are broken and formed. mt.com For a compound like this compound, this would involve exploring its reactions, such as oxidation or reactions involving its carbonyl group.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient species, or reaction intermediates, is a cornerstone of mechanistic elucidation. nih.govbeilstein-journals.org Various spectroscopic techniques are invaluable for this purpose, each providing unique structural and electronic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for monitoring reaction progress and identifying intermediates. magritek.com For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. Changes in chemical shifts and coupling constants over time can indicate the formation and consumption of intermediate species. modgraph.co.ukcore.ac.uk For instance, in a reaction involving the carbonyl group, the disappearance of the characteristic ketone signal in the ¹³C NMR spectrum and the appearance of new signals would signify the formation of an intermediate.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, such as ReactIR, allows for real-time monitoring of changes in functional groups. mt.com For this compound, the strong carbonyl (C=O) stretch would be a key diagnostic peak. The formation of an intermediate, such as an enolate or a hemiacetal, would result in the disappearance of this peak and the appearance of new characteristic absorptions (e.g., C=C or O-H stretches).

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates in solution. europa.euresearchgate.net This would be particularly useful for reactions involving charged species, allowing for the determination of their mass-to-charge ratio and fragmentation patterns, which can provide structural clues.

Hypothetical Application to this compound:

While no specific data exists, one could hypothesize a reaction, for example, a base-catalyzed enolization. The progress of this reaction could be monitored as follows:

Spectroscopic TechniqueExpected Observation for Intermediate Formation
¹⁹F NMRChange in the chemical shift of the fluorine atoms due to the altered electronic environment in the enolate intermediate.
¹³C NMRDisappearance of the ketone carbonyl signal and appearance of signals corresponding to a C=C double bond.
IR SpectroscopyDisappearance of the C=O stretching frequency and appearance of a C=C stretching frequency.
ESI-MSDetection of the [M-H]⁻ ion corresponding to the enolate.

Kinetic Studies and Activation Parameters

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by various factors such as concentration, temperature, and catalysts. researchgate.netyoutube.com This data is crucial for understanding the energy profile of a reaction and for supporting a proposed mechanism.

Rate Law Determination: By systematically varying the concentrations of reactants and observing the effect on the initial reaction rate, the rate law can be determined. The rate law expresses the mathematical relationship between the reaction rate and the concentration of each reactant, providing insight into which species are involved in the rate-determining step of the reaction.

Activation Parameters: The effect of temperature on the reaction rate is described by the Arrhenius equation. By measuring the rate constant (k) at different temperatures, the activation energy (Ea) can be calculated. sumitomo-chem.co.jp The activation energy represents the minimum energy required for the reaction to occur. Further analysis using the Eyring equation can also yield the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which provide information about the changes in heat content and disorder, respectively, on going from the reactants to the transition state. acs.org

Illustrative Table of Kinetic Data (Hypothetical):

For a hypothetical reaction of this compound, a kinetic study might yield the following data:

Temperature (K)Rate Constant (k) (s⁻¹)
2981.5 x 10⁻⁴
3083.1 x 10⁻⁴
3186.0 x 10⁻⁴
3281.1 x 10⁻³

From such data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy. A positive activation entropy might suggest a dissociative rate-determining step, while a negative value could indicate an associative step.

Stereochemical Studies and Conformational Dynamics of 4,4 Difluoro 2 Methoxycyclohexanone

Conformational Analysis of the Difluorinated Cyclohexanone (B45756) Ring

The six-membered ring of 4,4-Difluoro-2-methoxycyclohexanone, like cyclohexane (B81311) itself, adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents significantly influences the energetics of the ring and its conformational preferences.

The chair-chair interconversion, or ring flip, is a fundamental dynamic process in cyclohexanone systems. For cyclohexane, this process has a relatively low energy barrier, approximately 10-12 kcal/mol, allowing for rapid interconversion at room temperature. fiveable.memasterorganicchemistry.comacs.org The introduction of substituents on the ring can alter this barrier. fiveable.me In the case of this compound, the gem-difluoro group at the 4-position and the methoxy (B1213986) group at the 2-position create a more complex energetic landscape for the ring flip.

The conformational equilibrium of substituted cyclohexanones is governed by a combination of steric and electronic effects. In many 2-substituted cyclohexanones, there is a notable preference for the substituent to occupy the axial position, which can be counterintuitive based on simple steric considerations. cdnsciencepub.comcdnsciencepub.com

For 2-methoxycyclohexanone (B1203222), the conformational equilibrium is solvent-dependent, with the axial conformer being significantly populated. cdnsciencepub.comnih.gov This preference can be attributed to a combination of factors, including dipole-dipole interactions and hyperconjugative effects between the methoxy group and the carbonyl group.

Conformational Preferences in Substituted Cyclohexanones
CompoundSubstituent PositionDominant Conformer (in non-polar solvent)Key Influencing Factors
2-Methoxycyclohexanone2Axial preference is significantDipole-dipole interactions, hyperconjugation cdnsciencepub.comnih.gov
4,4-Difluorocyclohexanone (B151909)4Not applicable (substituents are geminal)Ring flattening, altered dipole moment acs.org

Diastereomeric and Enantiomeric Relationships

The presence of a stereocenter at the C2 position, where the methoxy group is attached, means that this compound is a chiral molecule. It exists as a pair of enantiomers: (R)-4,4-Difluoro-2-methoxycyclohexanone and (S)-4,4-Difluoro-2-methoxycyclohexanone. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

If additional stereocenters were introduced into the molecule, diastereomeric relationships would arise. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Strategies for Chiral Discrimination and Enantioenrichment

The separation of the enantiomers of this compound is crucial for studying their individual biological activities and for their use as chiral building blocks in synthesis.

A common strategy for the separation of enantiomers is through chiral derivatization. psu.eduresearchgate.netnih.gov This involves reacting the racemic ketone with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). psu.edunih.gov

For a ketone like this compound, a variety of chiral derivatizing agents containing a reactive functional group for the carbonyl moiety, such as a hydrazine (B178648) or an amine, can be employed. After separation of the diastereomeric derivatives, the original enantiomers of the ketone can be regenerated by cleaving the derivatizing agent.

Common Chiral Derivatizing Agents for Ketones
Derivatizing AgentFunctional Group Reacting with KetoneResulting Derivative
(R)- or (S)-1-PhenylethylamineAmineImine
(R)- or (S)-1-(1-Naphthyl)ethylamineAmineImine
Chiral Hydrazines (e.g., DBD-ProCZ)HydrazineHydrazone psu.edu

Stereochemical Control in Synthetic Transformations Utilizing the Compound

The existing stereocenter in an enantioenriched form of this compound can be used to control the stereochemical outcome of subsequent synthetic transformations. beilstein-journals.orgnih.gov This is a fundamental concept in asymmetric synthesis, where the chirality of a starting material or reagent directs the formation of a specific stereoisomer of the product.

For example, in reactions involving nucleophilic addition to the carbonyl group, the approach of the nucleophile can be influenced by the stereochemistry at the C2 position. The methoxy group can sterically hinder one face of the carbonyl, leading to a preferred attack from the less hindered face. This can result in the diastereoselective formation of a new stereocenter at the C1 position. researchgate.netnih.govnih.govresearchgate.net

Similarly, in reactions to form an enolate, the deprotonation can be directed by the C2 substituent, leading to a specific enolate geometry. Subsequent reactions of this enolate with electrophiles would then proceed with a degree of diastereoselectivity. The stereochemical outcome of such reactions is often rationalized using models like the Felkin-Anh model for nucleophilic additions to chiral carbonyls. nih.gov

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential tools for understanding the electronic structure and stability of molecules like 4,4-Difluoro-2-methoxycyclohexanone. These methods, rooted in solving the Schrödinger equation, provide insights into molecular geometries, energies, and properties that are often difficult or impossible to obtain through experimental means alone. nih.govunipd.it The evolution of these computational techniques has reached a point where they can offer results with sufficient accuracy to be a valuable complement to experimental research in chemistry. unipd.it

Density Functional Theory (DFT) has become a widely used and powerful approach in quantum chemistry due to its favorable balance of computational cost and accuracy. arxiv.org DFT methods are used to determine the equilibrium geometry of molecules by finding the minimum energy structure on the potential energy surface. cmu.edustackexchange.com This process of geometry optimization is crucial for understanding the molecule's shape and the spatial arrangement of its atoms. cmu.edu

For cyclohexanes, DFT calculations have been instrumental in exploring conformational preferences. For instance, while methoxycyclohexane typically shows an equatorial preference for the methoxy (B1213986) group, the introduction of two fluorine atoms at the C4 position in this compound leads to a surprising preference for the axial conformation. nih.govacs.org This counter-intuitive axial preference has been investigated using DFT, revealing the complex interplay of various electronic and steric factors. nih.govst-andrews.ac.uk High-level DFT calculations, such as those employing the M06-2X functional, have been used to analyze these conformational equilibria. nih.govacs.org

The energy landscape of a molecule, which describes the energy as a function of its geometry, can be mapped out using DFT. This allows for the identification of stable conformers (local minima) and the transition states that connect them. ethz.ch For selectively fluorinated methoxycyclohexanes, DFT calculations have been employed to determine the free energy differences between axial and equatorial conformers, providing quantitative insights into their relative stabilities. nih.govst-andrews.ac.uk

Recent advancements in DFT include the development of neural network-based functionals, such as DM21, which aim to improve the approximation of the exchange-correlation energy. arxiv.org While these new methods show promise, their practical application for tasks like geometry optimization is still an active area of research. arxiv.org

The accuracy of quantum chemical calculations is significantly influenced by the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. researchgate.net Larger basis sets provide a more flexible description of the electron distribution, generally leading to more accurate results, but at a higher computational cost. researchgate.net Therefore, a balance must be struck between the desired accuracy and the computational feasibility of the calculation. unipd.it

The choice of basis set can impact the calculated conformational energies and geometries. For instance, studies on substituted cyclohexanones have employed various basis sets, such as the Pople-style 6-311+G** and the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ), to achieve reliable results. nih.govacs.orgresearchgate.net The cc-pVDZ and cc-pVTZ basis sets have been shown to yield differences in relative energies on the order of 10⁻² kcal/mol for some molecules. nih.gov

Basis set superposition error (BSSE) is an artifact that can arise in calculations involving non-covalent interactions, where the basis functions of one part of a molecule artificially stabilize another part. nih.gov The counterpoise correction method is often used to mitigate this error. nih.gov For high-accuracy calculations, the choice of basis set is critical, and extrapolation techniques are sometimes used to estimate the results at the complete basis set (CBS) limit. nih.govarxiv.org

For calculations of NMR chemical shifts, specialized basis sets like pecS-1 and pecS-2 have been developed to provide good accuracy with a reasonable computational cost. nih.gov The vDZP basis set has also been shown to be effective for a wide range of density functionals, offering a good compromise between accuracy and efficiency. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.netrsc.org For example, in the study of fluorinated cyclohexanes, theoretical calculations have been used to assign the chemical shifts of different conformers observed in low-temperature ¹⁹F NMR spectra. nih.govst-andrews.ac.uk This comparison between theoretical and experimental data provides strong support for the calculated conformational preferences. nih.govst-andrews.ac.uk

The accurate prediction of NMR chemical shifts requires appropriate computational methods and basis sets. nih.govrsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR chemical shifts. rsc.org The choice of the functional and basis set can significantly affect the accuracy of the predicted shifts. rsc.org For instance, studies have shown that the PBE1PBE functional with specific basis sets can provide reliable predictions for ³¹P NMR chemical shifts. rsc.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. nih.govethz.ch By identifying the transition state, which is the saddle point on the energy landscape, chemists can understand the energy barrier of a reaction and predict its feasibility. unipd.it

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For cyclic molecules like this compound, conformational analysis is crucial for understanding their structure and reactivity.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. unipd.it It is a faster alternative to quantum chemical calculations and is particularly useful for exploring the conformational space of large molecules. unipd.itnih.gov Force fields like MM3, MM4, and MMFF94 are sets of parameters used in molecular mechanics calculations to describe the interactions between atoms. nih.gov

Molecular dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms over time. This allows for the exploration of conformational changes and the study of dynamic processes. For instance, Car-Parrinello Molecular Dynamics (CPMD) has been used to investigate cooperative effects in systems with multiple hydrogen bonds. nih.gov

In the context of this compound, computational studies have revealed a counter-intuitive preference for the axial conformer of the methoxy group. nih.govacs.org This is in contrast to the typical equatorial preference observed for substituents on a cyclohexane (B81311) ring. lumenlearning.com This axial preference is attributed to a combination of factors, including nonclassical hydrogen bonding and other electrostatic interactions. nih.govacs.org

Table 1: Calculated Free Energy Differences for Conformational Equilibria of Methoxycyclohexane Derivatives This table is based on data from theoretical calculations and may not perfectly reflect experimental values.

CompoundConformer with Lower Free EnergyCalculated ΔG (eq-ax) (kcal/mol)Reference
MethoxycyclohexaneEquatorial- nih.gov
This compoundAxial+0.79 nih.govst-andrews.ac.uk
2,2-Difluoro-1-methoxycyclohexaneAxial+1.34 nih.govst-andrews.ac.uk

Investigation of Non-Covalent Interactions and Fluorine Effects

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a crucial role in determining the structure, stability, and function of molecules. mdpi.commdpi.comnih.gov In this compound, the presence of fluorine atoms introduces unique non-covalent interactions that significantly influence its conformational preferences.

The axial preference of the methoxy group in this compound is largely attributed to a stabilizing 1,3-diaxial electrostatic interaction. nih.govacs.org This interaction is a form of nonclassical hydrogen bond (NCHB) between the methoxyl oxygen and the electropositive axial hydrogens at the C-2 and C-6 positions. nih.govacs.org The gem-difluoro group at the C-4 position polarizes these hydrogens, enhancing the electrostatic attraction. nih.gov

The introduction of fluorine atoms can have a profound effect on the electronic properties of a molecule. researchgate.net The high electronegativity of fluorine can induce significant polarity in C-F bonds, leading to unusual stereoelectronic effects. nih.gov Theoretical methods like Natural Bond Orbital (NBO) analysis have been used to dissect the various contributions to the conformational energy, such as electrostatic interactions, hyperconjugation, and steric effects. acs.org For fluorinated cyclohexanes, NBO analysis has shown that electrostatic interactions are the dominant factor driving the axial preference. acs.org

Computational studies have also explored how changing the halogen from fluorine to chlorine or bromine affects these non-covalent interactions and conformational equilibria. acs.org These investigations highlight the unique role that fluorine plays in modulating molecular structure and stability through a complex network of non-covalent forces. acs.org

Applications of 4,4 Difluoro 2 Methoxycyclohexanone As a Building Block in Organic Synthesis

Utility in the Construction of Complex Organic Molecules

The synthesis of complex organic molecules often requires a strategic and stepwise approach to construct the carbon skeleton and introduce desired functional groups with precise stereocontrol. msu.edu Building blocks that offer a combination of functionality and stereochemical potential are therefore highly valuable. 4,4-Difluoro-2-methoxycyclohexanone provides a six-membered ring scaffold with a difluorinated center, a ketone for further elaboration, and a methoxy (B1213986) group that can influence reactivity and be a handle for further transformations.

The planning of synthetic routes for complex molecules is often aided by retrosynthetic analysis, a strategy that involves breaking down the target molecule into simpler, commercially available or easily accessible precursors. nih.gov The use of computer programs can facilitate this process by exploring numerous potential synthetic pathways. nih.gov The structure of this compound makes it an attractive starting point in such analyses for targets containing a difluorinated cyclohexyl ring. For instance, its ketone functionality allows for a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig-type reactions, and additions of organometallic reagents, to build more complex carbon frameworks. msu.edu The presence of the difluoro group early in the synthetic sequence avoids the often harsh and non-selective fluorination methods required at later stages. organic-chemistry.orgorganic-chemistry.org

Integration into Fluorinated Natural Product Synthesis Strategies

Natural products and their synthetic analogs are a cornerstone of drug discovery. rsc.org The introduction of fluorine into natural product scaffolds can lead to analogs with improved pharmacological properties. rsc.org The biosynthesis of fluorinated natural products is rare in nature, making chemical synthesis the primary route to access these valuable compounds. rsc.org

This compound can be envisioned as a key intermediate in the synthesis of fluorinated analogs of natural products that possess a cyclohexanone (B45756) or related cyclic core. For example, in the synthesis of analogs of steroids or terpenoids, where a six-membered ring is a common structural feature, this building block could be used to introduce a difluoromethylene group at a specific position. The synthesis of a fluorinated analog of the DAF-12 receptor antagonist, 24-hydroxy-4-cholen-3-one, highlights the strategy of replacing a hydroxyl group with a difluoromethyl group to enhance lipophilicity and biological activity. nih.gov While not directly involving this compound, this work demonstrates the principle of using fluorinated building blocks to create novel and potentially more effective bioactive molecules. nih.gov

Role in the Synthesis of Biologically Relevant Compounds (excluding clinical data and safety)

The quest for new and improved pharmaceuticals and agrochemicals is a major driving force in organic synthesis. researchgate.netgoogle.com Fluorinated compounds have a significant presence in these industries due to the beneficial effects of fluorine on their biological activity and properties. researchgate.net

Precursor for Pharmaceutical and Agrochemical Intermediates

A precursor is a compound that participates in a chemical reaction that produces another compound. incb.org this compound serves as a valuable precursor for intermediates used in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure contains multiple reactive sites that can be selectively manipulated to generate more complex molecules. For example, the ketone can be reduced to an alcohol, which can then be further functionalized, or it can undergo reactions to form heterocyclic rings. The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for modification.

Strategies for Chemical Diversification and Analogue Generation

The generation of compound libraries with systematic structural variations is a key strategy in drug discovery and agrochemical research to explore structure-activity relationships (SAR). This compound is an excellent starting point for such chemical diversification efforts.

Starting from this single building block, a multitude of analogs can be generated through various chemical transformations. For instance, the ketone functionality can be reacted with a library of Grignard reagents or other nucleophiles to introduce a wide range of substituents at the 2-position. Subsequent reactions, such as dehydration or functional group interconversions, can further increase the diversity of the resulting products. This approach allows for the rapid generation of a focused library of compounds centered around the 4,4-difluorocyclohexane scaffold, which can then be screened for biological activity. This strategy of creating structural diversity from a common intermediate is a powerful tool for lead optimization. nih.gov

Derivatization for Enhanced Functionality and Ligand Design

The modification of a chemical compound through the introduction of new functional groups is known as derivatization. This process is often employed to enhance the functionality of a molecule or to design ligands with specific binding properties for biological targets or metal catalysts.

This compound can be derivatized in numerous ways to create molecules with enhanced or novel properties. The ketone can be converted into a variety of other functional groups, including amines, oximes, and hydrazones, which can serve as coordination sites for metal ions in the design of new catalysts or imaging agents. The introduction of chiral centers during these transformations can also lead to the synthesis of chiral ligands for asymmetric catalysis.

Furthermore, the difluoromethylene group itself can influence the electronic properties of adjacent functional groups, potentially leading to ligands with unique reactivity or binding characteristics. The ability to systematically modify the structure of this compound makes it a valuable platform for the development of new functional molecules and ligands for a wide range of applications in chemistry and materials science.

Retrosynthetic Analysis and Synthetic Route Design for 4,4 Difluoro 2 Methoxycyclohexanone

Strategic Disconnections and Identification of Key Transforms

The retrosynthetic analysis of 4,4-difluoro-2-methoxycyclohexanone begins with identifying the key functional groups: a ketone, a gem-difluoro group, and a methoxy (B1213986) ether. The relationships between these groups on the cyclohexanone (B45756) ring dictate the most logical disconnections.

A primary strategic disconnection is the C-O bond of the methoxy group, as ether linkages are commonly formed through nucleophilic substitution. amazonaws.com This leads to a precursor, 4,4-difluorocyclohexanone (B151909), and a methoxy source. This disconnection is represented by a transform corresponding to a Williamson ether synthesis or similar etherification reaction.

Another critical disconnection involves the C-F bonds. Introducing fluorine atoms, particularly at a non-activated position, is a significant synthetic challenge. sioc-journal.cnuni-regensburg.de A logical retrosynthetic step is to consider the difluorination of a corresponding ketone precursor. This points to a key transform involving an electrophilic fluorinating agent. sapub.org

Further disconnection of the cyclohexanone ring itself can be considered. A [4+2] cycloaddition, or Diels-Alder reaction, is a powerful ring-forming strategy. deanfrancispress.com This would involve disconnecting the ring to reveal a diene and a dienophile.

The process of retrosynthesis involves breaking down the target molecule into progressively simpler precursors. This is achieved by applying "transforms," which are the reverse of known synthetic reactions, to the target structure. Each resulting precursor then becomes the new target for further analysis. bibliotekanauki.pl

Comparative Analysis of Potential Retrosynthetic Pathways

Based on the disconnections and available synthetic equivalents, several retrosynthetic pathways can be proposed for this compound.

Pathway A: Late-stage Methoxy Group Introduction

This pathway prioritizes the formation of the fluorinated ring first.

Target: this compound

Disconnect C(2)-O bond: Leads to 4,4-difluorocyclohexanone.

Disconnect C(4)-F bonds: Leads to cyclohexanone.

Synthesis: This forward synthesis would involve the fluorination of cyclohexanone to give 4,4-difluorocyclohexanone, followed by a regioselective introduction of the methoxy group at the C2 position. The introduction of the methoxy group could be achieved via α-bromination followed by nucleophilic substitution with sodium methoxide.

Pathway B: Early Methoxy Group Introduction

This pathway introduces the methoxy group at an earlier stage.

Target: this compound

Disconnect C(4)-F bonds: Leads to 2-methoxycyclohexanone (B1203222).

Disconnect C(2)-O bond: Leads to cyclohexanone.

Synthesis: This route would start with the synthesis of 2-methoxycyclohexanone from cyclohexanone. A known method for a similar compound, 4-methoxycyclohexanone, involves the oxidation of 4-methoxycyclohexanol. prepchem.com A similar approach could be envisioned for the 2-methoxy isomer. The subsequent difluorination at the C4 position would then be the key challenge.

A comparative analysis suggests that Pathway A might be more feasible. The regioselective introduction of the methoxy group on a pre-formed fluorinated ring, while potentially challenging, may offer better control than the fluorination of a methoxy-substituted ring, where the methoxy group could influence the reactivity and regioselectivity of the fluorination step.

Challenges in Retrosynthetic Planning for Poly-functionalized and Fluorinated Cyclohexanones

The synthesis of poly-functionalized and fluorinated cyclohexanones like the target molecule presents several significant challenges that must be addressed during retrosynthetic planning.

Chemoselectivity: With multiple reactive sites (the ketone, the α-protons, and the methoxy group), achieving selective reactions at the desired position is a major hurdle. For instance, enolate formation can occur on either side of the ketone, and reactions must be controlled to favor the desired regioisomer. acs.org

Regioselectivity of Fluorination: The introduction of fluorine atoms at a specific position on the ring is a significant challenge. While α-fluorination of ketones is well-established, distal fluorination is more complex and often requires specialized methods. sioc-journal.cncas.cn The directing effects of existing substituents must be carefully considered.

Stereocontrol: The target molecule has a stereocenter at C2. If a specific stereoisomer is desired, the synthetic route must incorporate enantioselective or diastereoselective steps. This adds another layer of complexity to the retrosynthetic analysis.

Harsh Reaction Conditions: Some fluorination reactions or other transformations may require harsh conditions that are incompatible with other functional groups in the molecule. The retrosynthetic plan must consider the compatibility of all reaction steps. uni-regensburg.de

Availability of Starting Materials: The ultimate goal of a retrosynthetic analysis is to arrive at simple, readily available starting materials. amazonaws.com The feasibility of the entire synthetic route depends on the commercial availability and cost of the initial precursors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-difluoro-2-methoxycyclohexanone with high purity?

  • Methodology :

  • Fluorination : Use diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to fluorinate ketone precursors. Ensure anhydrous conditions and inert atmosphere to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product. Monitor purity via TLC and HPLC (≥99% purity threshold) .
  • Yield Optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and stoichiometry (1.2–1.5 equivalents of fluorinating agent) to balance reactivity and byproduct formation.

Q. How can researchers validate the structural identity of this compound?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : Compare experimental ¹H, ¹³C, and ¹⁹F NMR data with computed spectra (DFT-based predictions). The ¹⁹F NMR should show a singlet for equivalent fluorines at C4 .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ (expected m/z: ~192.1).
  • X-ray Crystallography : If crystalline, resolve the absolute configuration to confirm stereochemistry .

Advanced Research Questions

Q. How do the 4,4-difluoro and 2-methoxy substituents influence the cyclohexanone ring’s reactivity in nucleophilic additions?

  • Methodology :

  • Electronic Effects : The electron-withdrawing fluorine groups increase the electrophilicity of the ketone, accelerating nucleophilic attack. The 2-methoxy group’s electron-donating nature may sterically hinder or direct regioselectivity.
  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and transition-state energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 2-methoxycyclohexanone) under identical conditions (solvent: THF, nucleophile: Grignard reagents) .

Q. What strategies address contradictory data in reported reaction yields for fluorinated cyclohexanones?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. Use JMP or Minitab for statistical analysis .
  • Byproduct Analysis : Employ GC-MS or LC-MS to detect intermediates (e.g., over-fluorinated or deoxygenated species) that reduce yield .
  • Reproducibility Protocols : Standardize reagent sources (e.g., anhydrous solvents from Sigma-Aldrich) and reaction setups (e.g., Schlenk lines for air-sensitive steps) .

Q. How is this compound applied in bioactive molecule synthesis?

  • Methodology :

  • Macrolide Antibiotics : The difluoro group enhances metabolic stability. Couple the ketone with hydroxylamine to form oxime intermediates, then cyclize via Mitsunobu conditions (DIAD, PPh₃) .
  • Kinase Inhibitors : Functionalize the ketone via reductive amination (NaBH₃CN, primary amines) to generate sp³-hybridized scaffolds for target binding .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations .
  • Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.